6-Morpholinopyridin-3-amine is a chemical compound classified as an amine and a pyridine derivative. Its structure includes a morpholine ring attached to a pyridine moiety, specifically at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
6-Morpholinopyridin-3-amine can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with morpholine. It falls under the broader category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. The morpholine group contributes to the compound's solubility and biological activity, making it an important candidate in drug design.
The synthesis of 6-Morpholinopyridin-3-amine typically involves several steps, including:
The synthesis may involve specific conditions such as temperature control (e.g., reactions conducted at room temperature or under reflux) and the use of inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular formula of 6-Morpholinopyridin-3-amine is C10H15N3O, indicating it comprises ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structural representation includes:
6-Morpholinopyridin-3-amine can participate in various chemical reactions due to its functional groups:
Reactions are often performed under controlled conditions to optimize yield and selectivity. For example, acylation reactions are typically conducted in solvents like dichloromethane with bases such as triethylamine to facilitate the process .
The mechanism of action for 6-Morpholinopyridin-3-amine primarily relates to its interaction with biological targets such as receptors or enzymes. It has been shown to exhibit affinity for certain dopamine receptors and may modulate neurotransmitter activity, making it a candidate for therapeutic applications in neuropharmacology.
Studies indicate that compounds similar to 6-Morpholinopyridin-3-amine can influence signaling pathways associated with dopamine and serotonin receptors, potentially leading to effects on mood regulation and psychotropic activity .
6-Morpholinopyridin-3-amine is typically characterized by:
The compound exhibits solubility in various organic solvents such as methanol and dichloromethane, which is crucial for its application in synthetic chemistry.
6-Morpholinopyridin-3-amine has significant potential in scientific research and pharmaceutical development:
6-Morpholinopyridin-3-amine (CAS 52023-68-4) is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and a morpholine ring at position 6. With a molecular weight of 179.22 g/mol and the formula C₉H₁₃N₃O, it exemplifies a privileged scaffold in drug discovery due to its balanced physicochemical properties (LogP = -0.30, PSA = 51.38 Ų) . This molecule’s dual hydrogen-bonding capacity (amine donor and morpholine acceptor) and moderate solubility enable diverse protein interactions. Its synthetic accessibility—catalyzed by hydrogenation of 4-(5-nitropyridin-2-yl)morpholine with Pd/C (99% yield)—further enhances its utility [4]. Below, we explore its roles across therapeutic domains.
The morpholinopyridine unit serves as a bioisostere for nucleoside bases or planar heterocycles, optimizing pharmacokinetics while retaining target engagement. Key applications include:
Adenosine Kinase Inhibition: In the experimental analgesic ABT-702, the 6-morpholinopyridin-3-amine moiety replaces traditional nucleoside structures, enhancing selectivity and metabolic stability. This component directly interacts with the enzyme’s adenine-binding pocket, reducing inflammation and nociception in preclinical models [10].
Antibacterial Hybrids: Researchers conjugate this scaffold with thiazole or imidazole rings to target bacterial DNA gyrase. Derivatives exhibit improved membrane permeability due to the morpholine’s hydrophilic-lipophilic balance, though specific minimum inhibitory concentrations (MICs) remain under investigation.
Table 1: Bioisosteric Applications of 6-Morpholinopyridin-3-amine
Target | Role of Scaffold | Observed Outcome |
---|---|---|
Adenosine kinase | Nucleoside mimicry | Enhanced selectivity, reduced IC₅₀ |
DNA gyrase (Bacterial) | Planar heterocycle replacement | Improved logD and solubility |
Peptide deformylase | Zinc-chelating adjuvant | Pending bioactivity data |
The scaffold’s nitrogen atoms enable critical hydrogen bonding with residues like Asp300 in adenosine kinase, while the morpholine oxygen stabilizes hydrophobic subpockets .
This scaffold is pivotal in designing kinase inhibitors, particularly for oncology:
VEGFR2 Inhibitors: Compound 5l—featuring a chloroimidazothiazole linked to 6-morpholinopyridin-3-amine—inhibits VEGFR2 at 20 µM (5.72% inhibition rate) and shows potent anti-proliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM). The morpholine nitrogen hydrogen-bonds with the kinase hinge region, while the pyridine amine enables solubilizing salt formation [5].
RAF Kinase Inhibitors: In LXH254 (a clinical-phase RAF inhibitor), the scaffold’s morpholine ring occupies a hydrophobic cleft near the DFG loop. This interaction suppresses RAS-mutant tumors by blocking paradoxical RAF activation. Selectivity profiling against 200 kinases showed >100-fold preference for BRAF/CRAF over off-targets [6] [9].
Table 2: Kinase Inhibitors Featuring 6-Morpholinopyridin-3-amine
Compound | Target | Cancer Model | Potency (IC₅₀) | Selectivity |
---|---|---|---|---|
5l | VEGFR2 | MDA-MB-231 | 1.4 µM | 16-fold vs. HepG2 |
LXH254 | BRAF/CRAF | RAS-mutant NSCLC | <10 nM | >100-fold vs. non-RAF kinases |
RAF709* | Pan-RAF | KRAS-mutant xenografts | 0.5 nM | High kinome-wide |
Note: RAF709 is a structural analog [9].
Structure-activity relationship (SAR) studies highlight that:
This scaffold is integral to screening libraries due to its "lead-like" properties:
BioDesign Libraries: Asinex classifies it under "natural product-inspired" sets, emphasizing fused-ring complexity and sp³ character (Fsp³ = 0.44). It features in the CNS Diversity Set (CNS-MPO >4) due to its blood-brain barrier permeability potential [8].
Kinase-Targeted Libraries: The scaffold is enriched in the Kinase Pre-Plated Set (6,466 compounds) where its hinge-binding motifs target ATP pockets. It demonstrates compatibility with biochemical assays (e.g., TR-FRET) and fragment-based screening [8].
Computational Prioritization: Machine learning models rank it highly for:
Table 3: Screening Attributes of 6-Morpholinopyridin-3-amine
Parameter | Value | Significance |
---|---|---|
Molecular weight | 179.22 Da | Fragment-like screening |
Heavy atoms | 13 | Favorable ligand efficiency |
HBA/HBD | 4/2 | Balanced polarity for target engagement |
Rotatable bonds | 2 | Conformational restraint |
Library prevalence | 97% purity in Ambeed collections [4] | Screening reliability |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8